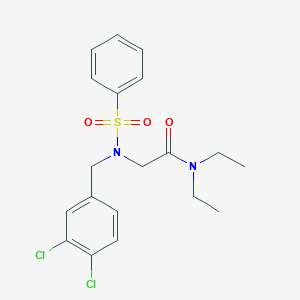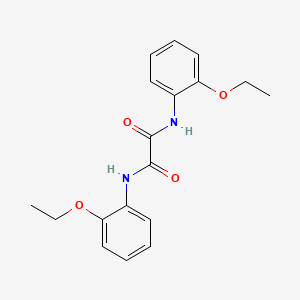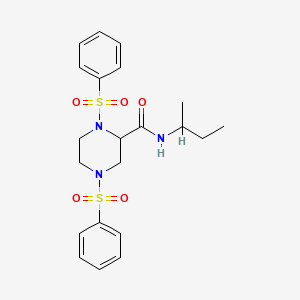
N~2~-(3,4-dichlorobenzyl)-N~1~,N~1~-diethyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3,4-dichlorobenzyl)-N~1~,N~1~-diethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. DIDS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
DIDS has been used in a variety of scientific research applications, including studies of ion channels, transporters, and membrane proteins. DIDS has been shown to inhibit the activity of chloride channels and transporters, as well as the activity of some ion channels. DIDS has also been used to study the role of membrane proteins in cell signaling and communication.
Wirkmechanismus
The mechanism of action of DIDS is complex and not fully understood. DIDS has been shown to interact with a variety of membrane proteins, including ion channels and transporters. DIDS has been shown to inhibit the activity of chloride channels and transporters by binding to specific sites on the protein. DIDS has also been shown to affect the activity of some ion channels by altering the conformation of the protein.
Biochemical and Physiological Effects:
DIDS has a variety of biochemical and physiological effects. DIDS has been shown to inhibit the activity of chloride channels and transporters, which can lead to changes in the electrical properties of cells. DIDS has also been shown to affect the activity of some ion channels, which can lead to changes in cell signaling and communication. DIDS has been shown to have an impact on cell proliferation and differentiation, as well as on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
DIDS has several advantages for use in lab experiments. DIDS is a highly specific inhibitor of chloride channels and transporters, which allows researchers to study the role of these proteins in a variety of biological processes. DIDS is also relatively easy to use and has a well-established protocol for its use in experiments. However, there are also some limitations to the use of DIDS in lab experiments. DIDS can be toxic to cells at high concentrations, which can limit its use in some experiments. In addition, DIDS can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of DIDS in scientific research. One area of interest is the role of chloride channels and transporters in cancer cell proliferation and survival. DIDS has been shown to inhibit the activity of these proteins, which may have implications for the development of new cancer therapies. Another area of interest is the use of DIDS in the study of membrane protein structure and function. DIDS has been shown to interact with a variety of membrane proteins, which may provide insights into the mechanisms of these proteins. Finally, there is interest in the development of new compounds that are based on the structure of DIDS, which may have improved specificity and reduced toxicity compared to the original compound.
Conclusion:
In conclusion, DIDS is a sulfonamide derivative that has been widely used in scientific research. DIDS has a variety of biochemical and physiological effects, including the inhibition of chloride channels and transporters. DIDS has several advantages for use in lab experiments, including its specificity and ease of use. However, there are also some limitations to the use of DIDS, including its toxicity and off-target effects. There are several future directions for the use of DIDS in scientific research, including the study of its role in cancer cell proliferation and survival, the study of membrane protein structure and function, and the development of new compounds based on its structure.
Synthesemethoden
The synthesis of DIDS involves the reaction of 3,4-dichlorobenzylamine with diethylamine, followed by reaction with sulfonyl chloride. The resulting product is then treated with glycine to form DIDS. The synthesis of DIDS is a complex process that requires careful attention to detail and precise control over reaction conditions.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-3-22(4-2)19(24)14-23(13-15-10-11-17(20)18(21)12-15)27(25,26)16-8-6-5-7-9-16/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMONHJEOIWBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5147231.png)
![1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5147237.png)

![4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5147250.png)

![ethyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5147276.png)
![ethyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B5147284.png)
![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5147291.png)
![2-amino-4-(4-chlorophenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B5147296.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5147302.png)



![2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5147352.png)
